molecular formula C19H21NO2 B2760274 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide CAS No. 1421506-52-6

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide

Cat. No.: B2760274
CAS No.: 1421506-52-6
M. Wt: 295.382
InChI Key: FIOPPLIIHTVKFC-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential biological activity. This compound is characterized by the presence of a hydroxy group, a tetrahydronaphthalene moiety, and a benzamide group, which collectively contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-1,2,3,4-tetrahydronaphthalene and 2-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide
  • N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cinnamamide
  • N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide

Uniqueness

Compared to similar compounds, N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide stands out due to its specific substitution pattern and the presence of the 2-methylbenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-6-2-5-9-17(14)18(21)20-13-19(22)11-10-15-7-3-4-8-16(15)12-19/h2-9,22H,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOPPLIIHTVKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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